molecular formula C9H18N2O3 B7873093 (2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate

(2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate

Cat. No.: B7873093
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-RNFRBKRXSA-N
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Description

(2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate is a compound of significant interest in the fields of chemistry and biochemistry. This compound is a derivative of amino acids, specifically a modified form of leucine, which plays a crucial role in various biological processes. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available amino acids such as leucine and alanine.

    Peptide Bond Formation: The key step involves forming a peptide bond between the amino group of alanine and the carboxyl group of leucine. This is achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.

    Protection and Deprotection: Protecting groups such as tert-butyloxycarbonyl (Boc) are used to protect the amino groups during the reaction. After the peptide bond formation, these protecting groups are removed using acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group into an alcohol, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxo derivatives with altered electronic properties.

    Reduction: Alcohol derivatives with increased solubility.

Chemistry:

  • Used as a building block in the synthesis of complex peptides and proteins.
  • Serves as a model compound for studying peptide bond formation and stability.

Biology:

  • Investigated for its role in protein-protein interactions and enzyme catalysis.
  • Used in the study of metabolic pathways involving branched-chain amino acids.

Medicine:

  • Potential therapeutic agent due to its structural similarity to biologically active peptides.
  • Explored for its ability to modulate immune responses and cellular signaling pathways.

Industry:

  • Utilized in the production of peptide-based materials and coatings.
  • Employed in the development of novel catalysts for chemical reactions.

Mechanism of Action

The mechanism by which (2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. For example, it may inhibit or activate enzymes involved in amino acid metabolism, thereby modulating cellular processes. The pathways involved include signal transduction cascades and metabolic networks that are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

    Leucine: A branched-chain amino acid with similar structural features but lacking the additional peptide bond.

    Alanine: A simple amino acid that forms the basis for the synthesis of the compound.

    Valine: Another branched-chain amino acid with comparable properties.

Uniqueness:

  • The presence of an additional peptide bond in (2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate distinguishes it from other amino acids.
  • Its ability to participate in diverse chemical reactions makes it a versatile compound for research and industrial applications.
  • The compound’s structural complexity allows for unique interactions with biological targets, offering potential therapeutic benefits.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

(2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C(C)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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